3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
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Overview
Description
“3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 609805-62-1 . Its IUPAC name is 3-(4-isopropylpiperazin-1-yl)propanoic acid dihydrochloride . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.2 . It is a powder at room temperature .Scientific Research Applications
Molecular Structure and Crystallography
- The compound exhibits interesting molecular structure characteristics, particularly in its crystalline form. Studies have detailed the protonation of nitrogen atoms in similar piperazine derivatives and the formation of three-dimensional networks in crystals, contributing to our understanding of molecular interactions in crystalline substances (Betz et al., 2011).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of new compounds related to this chemical, highlighting its potential as a scaffold for developing dual antihypertensive agents. The synthesis process often involves transforming free bases into hydrochloride salts, with studies detailing the protonation positions on nitrogen atoms in the piperazine ring (Marvanová et al., 2016).
Pharmacological Research
- The compound has been utilized in pharmacological research, particularly in the synthesis of antimalarial agents. This includes the synthesis of active metabolites like piperaquine, demonstrating its importance in the development of novel antimalarial drugs (Mi Sui-qing, 2010).
Polyamide Synthesis
- It has applications in the synthesis of polyamides, where it's used as a component in the development of new polymers. These polymers have potential uses in various industrial applications due to their unique properties, such as solubility in certain solvents and specific molecular weights (Hattori & Kinoshita, 1979).
Antidepressant and Anxiolytic Activities
- Some derivatives of the compound have been synthesized and tested for their antidepressant and anxiolytic activities. These studies contribute to the understanding of its potential therapeutic uses in mental health treatments (Kumar et al., 2017).
Ligand Exchange and Crystal Growth
- The compound plays a role in the study of ligand exchange and crystal growth processes. Such research is crucial for the development of new inorganic-organic hybrid materials with potential applications in various fields (Bujak, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are suggested, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXMBZAICPMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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